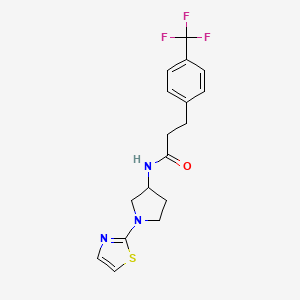

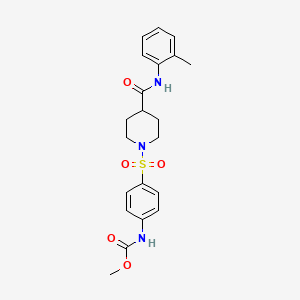

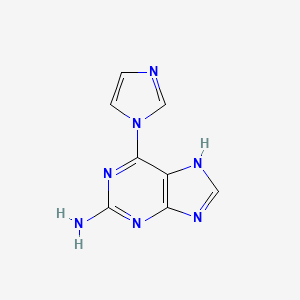

![molecular formula C13H15NO5S B2595343 3-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]propanoic acid CAS No. 841275-85-2](/img/structure/B2595343.png)

3-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]propanoic acid” is a compound with the CAS Number: 100372-64-3. It has a molecular weight of 233.27 . The compound is stored at room temperature and is in powder form .

Synthesis Analysis

The compound can be synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups . The structure of the newly synthesized compounds was established by elemental analysis, high-resolution mass-spectrometry, 1H, 13C NMR, and IR spectroscopy .

Molecular Structure Analysis

The InChI Code for the compound is 1S/C13H15NO3/c1-9(15)14-8-10(6-7-13(16)17)11-4-2-3-5-12(11)14/h2-5,10H,6-8H2,1H3,(H,16,17) . The 3D structure of the compound can be viewed using Java or Javascript .

Chemical Reactions Analysis

The compound is a convenient intermediate for various disubstituted 1-(indolin-5-yl)methanamines, which may be of interest as substances with useful pharmacological properties .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 233.27 . It is stored at room temperature and is in powder form .

Applications De Recherche Scientifique

Catalytic Applications

- Catalysis in Organic Synthesis : Sulfuric acid derivatives similar to 3-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]propanoic acid have been employed as catalysts in organic synthesis. For instance, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester is used for the formylation of alcohols with ethyl formate and the acetylation of alcohols under various conditions (Niknam & Saberi, 2009).

Biological Activity and Medical Research

Antimicrobial Activity : Derivatives of compounds similar to 3-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]propanoic acid have shown antimicrobial activity. For example, N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria, as well as fungi (Fadda, El-Mekawy & AbdelAal, 2016).

Inhibition of Caspase-3 : Certain 8-sulfonyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines, which are structurally related to the compound , have demonstrated potent inhibition of caspase-3, a protein essential in apoptosis (Kravchenko et al., 2005).

Cytosolic Phospholipase A2α Inhibition : Indole-based derivatives, specifically 3-(1-Aryl-1H-indol-5-yl)propanoic acids, have been synthesized and evaluated as inhibitors of cytosolic phospholipase A2α, an enzyme implicated in various inflammatory processes (Tomoo et al., 2014).

Optical Imaging and Cancer Detection

- Near-Infrared Dye for Cancer Detection : A water-soluble near-infrared dye, which shares structural similarities with the compound , has been synthesized for potential use in optical imaging for cancer detection. This dye has demonstrated increased quantum yield and stability, suggesting broad applications in molecular-based beacons for cancer detection (Pham, Medarova & Moore, 2005).

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with the compound are H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Orientations Futures

Mécanisme D'action

Target of action

Indole derivatives are known to bind with high affinity to multiple receptors . .

Mode of action

Indole derivatives are known to interact with their targets in a way that modulates their function .

Biochemical pathways

Indole derivatives, in general, are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of action

Indole derivatives have been found to have a broad spectrum of biological activities .

Propriétés

IUPAC Name |

3-[(1-acetyl-2,3-dihydroindol-5-yl)sulfonyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5S/c1-9(15)14-6-4-10-8-11(2-3-12(10)14)20(18,19)7-5-13(16)17/h2-3,8H,4-7H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWTILJQVZSJQRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

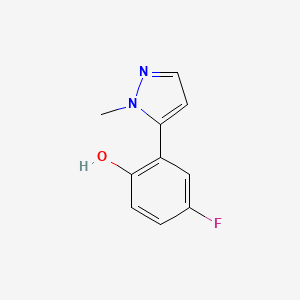

![2-[(2,4-Difluorophenyl)sulfonyl]-1-phenylethanone](/img/structure/B2595265.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-bromobenzenesulfonamide](/img/structure/B2595267.png)

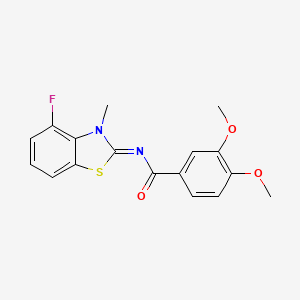

![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2595269.png)

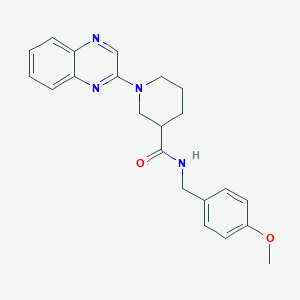

![N-[(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methyl]but-2-ynamide](/img/structure/B2595273.png)

![N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]thiophene-2-carboxamide](/img/structure/B2595276.png)